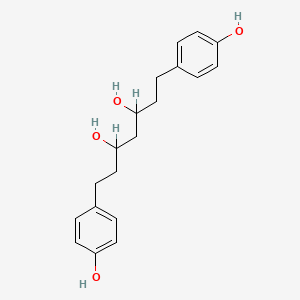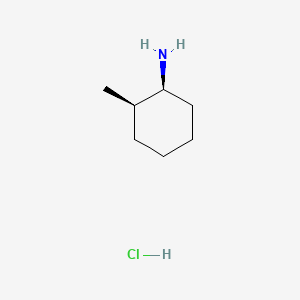
Lead oxalate
Vue d'ensemble
Description
Lead (II) oxalate is an organic compound with the formula PbC2O4. It is naturally found as a heavy white solid .
Synthesis Analysis
Lead oxalate can be synthesized by the metathesis reaction between lead (II) nitrate and sodium oxalate . It can also be produced from spent lead acid batteries using oxalate and sodium oxalate .Molecular Structure Analysis
The molecular formula of Lead (II) oxalate is PbC2O4 . The structure is available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
Lead (II) oxalate reacts with hydrochloric acid to form lead (II) chloride and water . It can also react with an oxalate salt . Oxalate can react with oxalate converter and oxalate enzyme mix to form an intermediate, which is visible in spectrophotometry .Physical And Chemical Properties Analysis
Lead (II) oxalate is insoluble in water . Its solubility is increased in the presence of excess oxalate anions, due to the formation of the Pb(C2O4)2− complex ion .Applications De Recherche Scientifique
Environmental Remediation
Lead contamination is a global concern. Researchers investigate lead oxalate’s potential for environmental remediation. When combined with phosphate-solubilizing fungi (such as Penicillium oxalicum) and fluorapatite (FAp), lead oxalate contributes to effective lead removal from contaminated soil and water . The process involves the dissolution of FAp, which reacts with lead ions to form stable lead minerals like pyromorphite (Pb₅(PO₄)₃F).
Low-Temperature Geochemistry
In low-temperature environments, lead oxalate solubility is crucial. Researchers have experimentally determined its solubility in NaCl solutions at varying ionic strengths . Understanding its behavior aids in predicting lead mobility and stability in natural systems.
Mécanisme D'action
Target of Action
Lead oxalate primarily targets calcium ions in the body . It acts as a chelating agent, binding with calcium ions to form insoluble precipitates of calcium oxalates . This interaction with calcium ions is significant as it can influence various biological processes that rely on calcium.
Mode of Action
Lead oxalate interacts with its targets by forming insoluble precipitates . When lead oxalate comes into contact with calcium ions, it binds with them to form these precipitates . This process is facilitated by the chelating ability of oxalates, which allows them to bind with divalent metals such as calcium .
Biochemical Pathways
The biochemical pathways affected by lead oxalate involve the metabolism of oxalic acid . Oxalic acid is produced by fungi and bacteria and is involved in various processes such as nutrient availability, weathering of minerals, and precipitation of metal oxalates . The degradation of oxalic acid via decarboxylation is typical for fungi and is catalyzed by a lyase named oxalate decarboxylase . The activity of this enzyme leads to the decarboxylation of oxalic acid to formic acid and carbon dioxide .
Pharmacokinetics
It is known that lead oxalate isinsoluble in water . Its solubility is increased in the presence of excess oxalate anions, due to the formation of the Pb(C2O4)2− complex ion . This suggests that the bioavailability of lead oxalate may be influenced by the presence of other oxalate compounds in the body.
Result of Action
The molecular and cellular effects of lead oxalate’s action are primarily related to its interaction with calcium ions. The formation of insoluble calcium oxalates can lead to the precipitation of these compounds in various tissues, which can cause damage . For example, the kidney is a primary target of oxalate toxicity . Elevated plasma concentrations and tissue accumulation of oxalate, which can occur due to the presence of lead oxalate, are toxic to the body .
Safety and Hazards
Orientations Futures
New therapeutics are being developed for primary hyperoxalurias, which are a devastating family of diseases leading to multisystem oxalate deposition, nephrolithiasis, nephrocalcinosis, and end-stage renal disease . These therapeutics take advantage of biochemical knowledge about oxalate synthesis and metabolism, and seek to specifically target these pathways with the goal of decreasing the accumulation and deposition of oxalate in the body .
Propriétés
IUPAC Name |
lead(2+);oxalate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2O4.Pb/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);/q;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHAMWMIYDDXFS-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].[Pb+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
PbC2O4, C2O4Pb | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | lead oxalate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Lead_oxalate | |
| Description | Chemical information link to Wikipedia. | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70883589 | |
| Record name | Lead(II) oxalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70883589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Merck Index] | |
| Record name | Lead(II) oxalate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2525 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Lead oxalate | |
CAS RN |
814-93-7 | |
| Record name | Lead oxalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000814937 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanedioic acid, lead(2+) salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lead(II) oxalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70883589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lead oxalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.284 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LEAD OXALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/642NGP7E5U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Lead Oxalate?
A1: Lead oxalate has the molecular formula PbC2O4 and a molecular weight of 295.21 g/mol. []
Q2: Are there any spectroscopic studies on lead oxalate?
A2: Yes, infrared and Raman spectroscopic studies have been conducted on anhydrous lead oxalate (PbC2O4), providing insights into its structural properties. []
Q3: How does the molecular weight of polyethylene glycol (PEG) affect the morphology of lead oxide produced from lead oxalate?
A3: Research shows that increasing the molecular weight of PEG during lead oxalate synthesis shifts the morphology of the resulting lead oxide from an irregular shape to a rod-like structure. []
Q4: Can lead oxalate be used as a precursor for lead oxide in lead-acid batteries?
A5: Yes, research demonstrates that lead oxalate can be calcined to produce lead oxide (α-PbO and β-PbO) suitable for use as a positive active material in lead-acid batteries. Batteries using this lead oxide exhibited good cyclic stability and high-rate discharge characteristics. []
Q5: What is the effect of the calcination temperature on the lead oxide obtained from lead oxalate?
A6: The calcination temperature influences the ratio of α-PbO and β-PbO in the final product. Lead oxide synthesized at different calcination temperatures comprises varying proportions of α-PbO and β-PbO. []
Q6: Does lead oxalate find application in material synthesis?
A7: Yes, lead oxalate serves as a precursor material in the synthesis of lead zirconate titanate (PZT) powder, a crucial component in electronic ceramics. []
Q7: What is the role of lead oxalate in synthesizing PZT powder?
A8: In a partial lead oxalate coprecipitation method, lead ions react with a (Zr,Ti)O(OH)2 precursor in the presence of oxalic acid. This reaction forms a PZT precursor which, upon calcination, yields well-crystallized perovskite phase PZT powder. []
Q8: Can fungi interact with lead-containing minerals like vanadinite?
A9: Yes, studies show that fungi like Aspergillus niger can bioweather vanadinite [Pb5(VO4)3Cl]. The fungi release oxalic acid, which solubilizes vanadinite, leading to the precipitation of lead oxalate. []
Q9: Do other lead compounds undergo fungal biotransformation?
A10: Yes, fungi can transform various insoluble lead compounds. For instance, Gliocladium roseum has been shown to solubilize lead carbonate (PbCO3), resulting in the precipitation of lead oxalate crystals. [] Similarly, Aspergillus niger can biotransform lead nitrate [Pb(NO3)2] into lead oxalate. []
Q10: Can fungi transform metallic lead?
A11: Research shows that Paecilomyces javanicus can transform metallic lead into different lead compounds. Initially, plumbonacrite [Pb10(CO3)6O(OH)6] forms. After a more extended incubation period, lead oxalate and cerussite (PbCO3) are detected alongside a novel lead hydroxycarbonate. []
Q11: Is there a common mechanism for fungal biotransformation of lead apatites?
A12: Research suggests a general pattern for the biogenic transformation of lead apatite minerals like mimetite [Pb5(AsO4)3Cl], pyromorphite [Pb5(PO4)3Cl], and vanadinite [Pb5(VO4)3Cl] by fungi. Fungi like Aspergillus niger can solubilize these minerals, with the simultaneous precipitation of lead oxalate. []
Q12: How does the presence of oxalate affect the stability of lead vanadate minerals?
A13: Geochemical modeling studies demonstrate that oxalate complexation with vanadium significantly reduces the stability of lead vanadate minerals. This effect promotes the formation of cationic lead(II) and lead oxalate. []
Q13: Can lead be extracted from industrial residues using lead oxalate chemistry?
A14: Research suggests that lead can be leached from sphalerite concentrate direct leaching residue using hydrochloric acid and sodium chloride. The extracted lead, present as [PbCl4]2-, can be precipitated as lead oxalate using sodium oxalate. []
Q14: What analytical techniques are used to characterize lead oxalate and related compounds?
A15: Several analytical techniques are employed, including: * X-ray powder diffraction (XRPD): Used to identify and characterize the crystalline structure of lead oxalate and other lead-containing minerals. [, , , ] * Scanning electron microscopy (SEM): Provides information about the morphology and size of lead oxalate crystals. [, ] * Energy-dispersive X-ray spectroscopy (EDXA): Used in conjunction with SEM to determine the elemental composition of the precipitated minerals, confirming the presence of lead. [] * Fourier transform infrared spectroscopy (FTIR): Helps identify the functional groups present in lead-containing compounds, such as hydroxyl and carbonate groups. [] * Thermogravimetric analysis (TGA): Used to study the thermal behavior and decomposition of lead oxalate and related compounds. [, ]
Q15: Are there environmental concerns regarding lead oxalate?
A16: While lead oxalate can be used in remediation strategies, it's crucial to acknowledge its potential environmental hazards. Lead is a toxic heavy metal, and its release into the environment needs to be carefully managed. []
Q16: What is the significance of responsible lead waste management?
A17: Given the toxicity of lead, proper waste management is crucial. Strategies for resource efficiency and protection, such as recycling, are essential to minimize the environmental impact of lead-containing materials like lead oxalate. []
Q17: Can lead oxalate be formed in industrial settings, posing risks to human health?
A18: Yes, studies highlight the potential for lead exposure and toxicity in industries utilizing lead compounds. For example, paint factory employees exposed to lead naphthenate and lead oxalate exhibited elevated blood lead levels and related health issues. [] This finding underscores the importance of stringent safety measures and regulations in such workplaces.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,4,9,9-Tetramethyl-6,9,11,12,12a,12b-hexahydrofuro[2',3':1,2]phenanthro[3,4-d]oxazole](/img/structure/B3029803.png)






![tert-butyl (8-Methyl-1,4-dioxaspiro[4.5]decan-8-yl)carbaMate](/img/structure/B3029813.png)

![3-Bromo-8-chloropyrido[2,3-D]pyridazine](/img/structure/B3029815.png)


